Cas no 40611-85-6 (Ethyl 4-methyl-1H-pyrrole-2-carboxylate)

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. This ester-functionalized heterocyclic compound serves as a versatile intermediate for the construction of more complex molecular frameworks, particularly in the development of bioactive molecules and functional materials. Its structural features, including the reactive carboxylate group and methyl substitution, enhance its reactivity in condensation, cyclization, and cross-coupling reactions. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its applications extend to agrochemical and medicinal chemistry, where it contributes to the synthesis of heterocyclic scaffolds with potential biological activity.
Ethyl 4-methyl-1H-pyrrole-2-carboxylate structure
40611-85-6 structure
Product name:Ethyl 4-methyl-1H-pyrrole-2-carboxylate
CAS No:40611-85-6
MF:C8H11NO2
MW:153.1784
MDL:MFCD00191668
CID:328373
PubChem ID:87573108

Ethyl 4-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methyl-1H-pyrrole-2-carboxylate
    • Ethyl 4-Methyl-2-pyrrolecarboxylate
    • 1H-Pyrrole-2-carboxylicacid, 4-methyl-, ethyl ester
    • 4-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester
    • 4-Methyl-2-pyrrolecarboxylic acid ethyl ester
    • Ethyl 4-methylpyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylic acid, 4-methyl-, ethyl ester
    • PubChem22960
    • 3-methyl-5-carbethoxypyrrole
    • RWFKYBVNHRKZSN-UHFFFAOYSA-N
    • Ethyl4-Methyl-2-pyrrolecarboxylate
    • FCH917712
    • TRA00
    • 40611-85-6
    • DTXSID50349153
    • 4-(TRIFLUOROMETHYL)-1H-PYRAZOL
    • SCHEMBL2148753
    • 4-methyl-1 H-pyrrole-2-carboxylic acid ethyl ester
    • 4-methyl-2-pyrrolecarboxylate ethyl ester
    • InChI=1/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H
    • AC-23471
    • FS-2393
    • MFCD00191668
    • SY013114
    • FT-0602074
    • SB62156
    • AM20120624
    • ethyl-4-methyl-1H-pyrrole-2-carboxylate
    • benzenemethanol, 4-methoxy-alpha-[(methylamino)methyl]-
    • CS-W018073
    • A852593
    • AKOS006229980
    • DB-070059
    • MDL: MFCD00191668
    • Inchi: 1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3
    • InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C(C([H])([H])[H])=C([H])N1[H])=O

Computed Properties

  • Exact Mass: 153.07900
  • Monoisotopic Mass: 153.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Tautomer Count: 6
  • Topological Polar Surface Area: 42.1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.106
  • Melting Point: 41.0 to 44.0 deg-C
  • Boiling Point: 104°C/1mmHg(lit.)
  • Flash Point: 114 ºC
  • Refractive Index: 1.517
  • PSA: 42.09000
  • LogP: 1.49980
  • Solubility: Not determined

Ethyl 4-methyl-1H-pyrrole-2-carboxylate Security Information

Ethyl 4-methyl-1H-pyrrole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-methyl-1H-pyrrole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032117-100mg
Ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 98%
100mg
¥76.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032117-250mg
Ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 98%
250mg
¥126.00 2024-05-14
Chemenu
CM197857-5g
ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 95%+
5g
$*** 2023-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E138809-250mg
Ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 97%
250mg
¥225.90 2023-09-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1145-5G
Ethyl 4-Methyl-2-pyrrolecarboxylate
40611-85-6 >97.0%(GC)
5g
¥3150.00 2024-04-16
Chemenu
CM197857-1g
ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 95%+
1g
$*** 2023-05-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD98820-250mg
Ethyl 4-Methyl-2-pyrrolecarboxylate
40611-85-6 98%
250mg
¥131.0 2024-04-18
eNovation Chemicals LLC
K07091-1g
ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 >95%
1g
$390 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1145-1g
Ethyl 4-methyl-1H-pyrrole-2-carboxylate
40611-85-6 97.0%(GC)
1g
¥1290.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E862526-1g
Ethyl 4-Methyl-2-pyrrolecarboxylate
40611-85-6 ≥97%(GC)
1g
¥465.00 2022-01-10

Ethyl 4-methyl-1H-pyrrole-2-carboxylate Related Literature

Additional information on Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-85-6): An Overview of Its Synthesis, Properties, and Applications in Pharmaceutical Research

Ethyl 4-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-85-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, also known as ethyl 4-methylpyrrole-2-carboxylate, is a member of the pyrrole family, characterized by its five-membered heterocyclic ring containing one nitrogen atom. The presence of the ethyl ester group and the methyl substituent on the pyrrole ring imparts unique chemical and physical properties to this molecule, making it a valuable building block in various synthetic pathways.

The synthesis of ethyl 4-methyl-1H-pyrrole-2-carboxylate can be achieved through several well-established methods. One common approach involves the reaction of 4-methylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of the desired ester. Another method involves the condensation of 4-methylpyrrole with ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the final product. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

The physical properties of ethyl 4-methyl-1H-pyrrole-2-carboxylate are also noteworthy. It is a colorless liquid with a characteristic odor and has a boiling point of approximately 150°C at reduced pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical reactions and processes.

In terms of its chemical reactivity, ethyl 4-methyl-1H-pyrrole-2-carboxylate exhibits several interesting features. The presence of the pyrrole ring provides electron-rich sites that can participate in electrophilic aromatic substitution reactions. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid or be converted into other functional groups through standard synthetic transformations. These properties make it a valuable intermediate in the synthesis of more complex molecules.

The biological activity of ethyl 4-methyl-1H-pyrrole-2-carboxylate has been a subject of extensive research. Studies have shown that compounds containing pyrrole rings, particularly those with substituents like methyl groups, exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, recent research has demonstrated that derivatives of ethyl 4-methylpyrrole-2-carboxylate can inhibit the activity of specific enzymes involved in cancer cell proliferation, making them potential candidates for drug development.

In pharmaceutical research, ethyl 4-methyl-1H-pyrrole-2-carboxylate has been used as a key intermediate in the synthesis of various drug candidates. One notable example is its use in the preparation of pyrroloquinoline quinone (PQQ) analogs, which have shown promise as neuroprotective agents. PQQ is known for its ability to enhance mitochondrial function and protect neurons from oxidative stress. By modifying the structure of ethyl 4-methylpyrrole-2-carboxylate, researchers have been able to develop novel PQQ derivatives with improved pharmacological profiles.

The safety profile of ethyl 4-methyl-1H-pyrrole-2-carboxylate is an important consideration for its use in pharmaceutical applications. While it is generally considered safe for laboratory use under appropriate handling conditions, it is important to follow standard safety protocols to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.

In conclusion, ethyl 4-methyl-1H-pyrrole-2-carboxylate (CAS No. 40611-85-6) is a multifaceted compound with significant potential in both organic synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it a valuable building block for the development of new drugs and therapeutic agents. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40611-85-6)Ethyl 4-methyl-1H-pyrrole-2-carboxylate
A852593
Purity:99%/99%/99%
Quantity:5g/1g/10g
Price ($):395.0/276.0/2264.0